3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a furan ring and a thioxotetrahydropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thioxotetrahydropyrimidine intermediate, which can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable aldehyde . This intermediate is then reacted with a furan derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxotetrahydropyrimidine group to a tetrahydropyrimidine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thioxotetrahydropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid: Similar structure but with a different position of the furan ring.
3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-3-yl}benzoic acid: Similar structure but with a different position of the furan ring.
Uniqueness
The uniqueness of 3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific arrangement of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity .
Properties
Molecular Formula |
C16H10N2O5S |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O5S/c19-13-11(14(20)18-16(24)17-13)7-10-4-5-12(23-10)8-2-1-3-9(6-8)15(21)22/h1-7H,(H,21,22)(H2,17,18,19,20,24) |
InChI Key |
SMZMBCRMWPDUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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